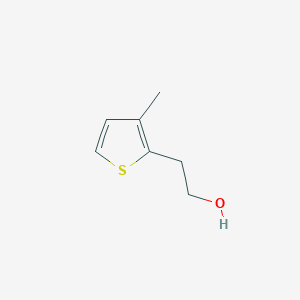

2-(4-Methylthiophen-5-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methylthiophen-5-yl)ethanol” is a chemical compound with the molecular formula C7H10OS . It is also known by other synonyms such as “2-(3-methylthiophen-2-yl)ethanol” and "2-(3-methylthiophen-2-yl)ethan-1-ol" .

Molecular Structure Analysis

The molecular weight of “2-(4-Methylthiophen-5-yl)ethanol” is 142.22 . The molecule consists of 7 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . Further details about the exact structure or crystallography of the molecule are not available in the search results.Scientific Research Applications

Ethanol and Methanol in Scientific Research

Toxicology and Biological Roles : Ethanol and methanol are simple organic compounds with significant use in various fields, including pharmaceuticals and chemical synthesis. Understanding their toxicity and metabolic effects is crucial, as ethanol is widely consumed and methanol is highly toxic. Research focuses on their impact on health, mechanisms of action, and the management of poisoning cases (Pohanka, 2015).

Biochemical Production : Chain elongation processes using ethanol as an electron donor in open cultures of microbial consortia are being explored for producing valuable biochemicals from organic wastes. This biotechnological approach aims to convert biomass into medium-chain carboxylates, such as n-caproate and n-caprylate, leveraging anaerobic fermentation's thermodynamic efficiency (Angenent et al., 2016).

Energy Production from Biomass : The hydrolysis of lignocellulosic materials for ethanol production represents a promising alternative energy source to fossil fuels. Research efforts aim to improve the yield and reduce the costs associated with the hydrolysis process, essential for converting lignocellulosic biomass into ethanol efficiently (Sun & Cheng, 2002).

Ethanol's Role in Combustion and Emissions : Ethanol-diesel fuel blends have been studied for their potential to reduce particulate emissions in compression-ignition engines, highlighting the critical factors for their commercial use, including blend stability, viscosity, lubricity, and materials compatibility (Hansen et al., 2005).

Future Directions

Thiophene and its substituted derivatives, including “2-(4-Methylthiophen-5-yl)ethanol”, show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

2-(3-methylthiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJPAANMBCCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylthiophen-5-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)

![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)

![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)